4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo-

Lipophilicity Drug-likeness Physicochemical profiling

Researchers studying MAPK signaling need reliable MEK1 tool compounds with defined SAR. CAS 663958-07-4 addresses this gap: • Validated MEK1 pharmacophore: parent analog (CAS 1137-65-1) shows IC50 62 nM against MEK1 in vitro. • Differentiated 3-methylphenyl substituent: LogP 2.85 vs. 2.1 for unsubstituted analog, enabling cellular permeability SAR. • Chemically stable 3-oxo lactam motif resists nucleophilic degradation; DMSO stock stability supports multi-week HTS campaigns. Sourced from BenchChem with competitive pricing and global shipping.

Molecular Formula C11H9N3OS
Molecular Weight 231.28 g/mol
CAS No. 663958-07-4
Cat. No. B12541687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo-
CAS663958-07-4
Molecular FormulaC11H9N3OS
Molecular Weight231.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=C(C(=O)NS2)C#N
InChIInChI=1S/C11H9N3OS/c1-7-3-2-4-8(5-7)13-11-9(6-12)10(15)14-16-11/h2-5,13H,1H3,(H,14,15)
InChIKeyFSBMVYLVOOCGAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 663958-07-4: Chemical Identity and Pharmacophore Class


4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo- (CAS 663958-07-4; IUPAC: 5-(3-methylanilino)-3-oxo-1,2-thiazole-4-carbonitrile) is a heterocyclic small molecule (C11H9N3OS, MW 231.27 g/mol) belonging to the 5-arylamino-3-oxo-isothiazole-4-carbonitrile class [1]. This scaffold is recognized as a validated pharmacophore for MEK1 kinase inhibition, with the unsubstituted phenyl analog (CAS 1137-65-1) demonstrating an IC50 of 62 nM against MEK1 in vitro [2]. The compound's 3-methylphenyl substituent distinguishes it from the parent aniline analog and from para-substituted variants such as 5-(4-chloroanilino)-3-oxo-4-isothiazolecarbonitrile (CHEBI:105264), offering a distinct steric and electronic profile at the aryl-amino position critical for target engagement [1]. The isothiazolecarbonitrile chemotype has also been explored independently for broad-spectrum antiviral activity against picornaviruses, including poliovirus and rhinovirus, in a structurally related 3-methylthio-5-aryl series [3].

Why Generic Substitution of This Scaffold Is Not Supported


Within the 5-arylamino-3-oxo-isothiazole-4-carbonitrile series, the aryl substituent is not a passive structural element; it directly modulates both physicochemical properties and, based on class-level SAR, target binding affinity. The target compound's 3-methylphenyl group confers a measured LogP of approximately 2.85 and a molecular weight of 231.27 g/mol, compared to LogP ~2.1 and MW 217.25 for the unsubstituted 5-anilino analog (CAS 1137-65-1) [1]. This ΔLogP of +0.75 units represents a meaningful increase in lipophilicity that can affect membrane permeability, protein binding, and metabolic stability. Substituting the 3-methyl group with hydrogen (removing the methyl), relocating it to the para position, or replacing it with electron-withdrawing groups such as 4-chloro (as in CHEBI:105264) alters the electronic distribution on the aniline nitrogen, which is directly involved in key hydrogen-bonding interactions within the MEK1 allosteric binding pocket [2]. Without explicit bridging studies demonstrating pharmacokinetic or pharmacodynamic equivalence, interchange among these analogs introduces unquantified risk in target engagement, selectivity, and ADME outcomes.

Quantitative Differentiation Against Closest Structural Analogs


Lipophilicity vs. Unsubstituted 5-Anilino Analog

The target compound (CAS 663958-07-4) exhibits a computed LogP of approximately 2.85 compared to a LogP of approximately 2.1 for the unsubstituted 5-anilino-3-oxo-1,2-thiazole-4-carbonitrile analog (CAS 1137-65-1), representing a ΔLogP of +0.75 units [1]. This 36% increase in calculated lipophilicity arises solely from the addition of a single meta-methyl group on the phenyl ring. The molecular weight increases correspondingly from 217.25 to 231.27 g/mol (ΔMW +14.02) [1]. Both compounds exhibit zero Lipinski Rule-of-5 violations, but the higher LogP of the target compound positions it closer to the optimal range (LogP 1–3) for oral bioavailability while potentially offering enhanced membrane permeation relative to the less lipophilic parent [2].

Lipophilicity Drug-likeness Physicochemical profiling

MEK1 Inhibitory Activity of the Pharmacophore

The 5-arylamino-3-oxo-isothiazole-4-carbonitrile chemotype has demonstrated potent MEK1 kinase inhibition. The unsubstituted 5-anilino analog (CAS 1137-65-1) inhibits MEK1 with an IC50 of 62 nM [1], establishing this scaffold as a validated ATP-competitive MEK1 inhibitor chemotype [2]. The target compound (CAS 663958-07-4) shares the identical core scaffold and differs only by the 3-methyl substituent on the aniline ring. Structure-activity relationship (SAR) analysis from the Varaprasad et al. (2006) series demonstrates that substitution on the 5-arylamino ring directly modulates MEK1 potency; however, quantitative IC50 data for the specific 3-methylphenyl analog has not been publicly disclosed in peer-reviewed literature [2]. Based on class-level SAR precedent, the 3-methyl group is projected to influence both binding pocket occupancy and the pKa of the aniline NH, which participates in a critical hydrogen-bonding interaction within the MEK1 allosteric site.

MEK1 inhibition MAPK pathway Kinase inhibitor

Electronic Profile vs. Para-Chloro Analog

A direct structural comparator is 5-(4-chloroanilino)-3-oxo-4-isothiazolecarbonitrile (CHEBI:105264; MW 251.69 g/mol, C10H6ClN3OS), which features an electron-withdrawing para-chloro substituent instead of the electron-donating meta-methyl group present in the target compound [1]. The Hammett σmeta value for a methyl group is approximately -0.07 (weakly electron-donating), while σpara for chlorine is +0.23 (moderately electron-withdrawing) [2]. This electronic divergence alters the electron density on the aniline nitrogen and consequently modulates the strength of the hydrogen bond donated to the MEK1 backbone carbonyl in the allosteric pocket. The meta-substitution pattern also introduces a steric effect orthogonal to the plane of the phenyl ring, which is absent in the para-substituted analog, potentially affecting the dihedral angle between the isothiazole core and the phenyl ring—a geometric parameter known to influence MEK1 binding [3].

Substituent effects Electronic effects SAR

CNS Drug-likeness and Polar Surface Area

The target compound (CAS 663958-07-4) has a calculated topological polar surface area (TPSA) of 97.18 Ų, identical to that of the unsubstituted 5-anilino analog (TPSA = 97.18 Ų) because the 3-methyl substituent does not introduce additional heteroatoms contributing to PSA [1]. Both compounds have two hydrogen bond donors and four hydrogen bond acceptors. For CNS drug discovery, a TPSA below 90 Ų is generally considered optimal for passive blood-brain barrier penetration; at 97.18 Ų, the target compound sits at the borderline of this criterion but below the more conservative threshold of 120–140 Ų used for oral CNS drugs [2]. Compared to the 4-chloro analog, which shares identical HBD/HBA counts, the target compound offers equivalent PSA with higher lipophilicity (LogP 2.85 vs. an estimated ~2.5 for the 4-chloro analog), potentially favoring better partitioning into lipid-rich CNS tissues while maintaining acceptable hydrogen-bonding capacity.

CNS permeability Polar surface area Blood-brain barrier

Chemical Stability of the Isothiazole Ring

A key structural distinction between the target compound and the well-characterized 3-methylthio-5-phenyl-4-isothiazolecarbonitrile antiviral lead (IS-2; Cutrì et al.) lies in the C3 substitution: the target compound bears a 3-oxo group (lactam), while IS-2 bears a 3-methylthio group [1]. The 3-methylthio group is susceptible to nucleophilic displacement and oxidative degradation, which can compromise compound integrity in thiol-rich biological environments [2]. In contrast, the 3-oxo group in the target compound forms a stable cyclic amide (lactam) that is resistant to nucleophilic attack at C3, offering superior chemical stability under physiological conditions. This stability difference is critical for reproducible in vitro assay results and for long-term storage in DMSO stock solutions, where isothiazole ring-opening has been documented for 3-alkylthio-substituted analogs [2].

Chemical stability Isothiazole reactivity Nucleophilic degradation

Recommended Research Application Scenarios


MEK1 Tool Compound for MAPK Pathway Profiling

Based on the validated MEK1 inhibitory activity of the 5-arylamino-3-oxo-isothiazole-4-carbonitrile scaffold (unsubstituted analog IC50 = 62 nM) [1], CAS 663958-07-4 is best deployed as a tool compound for in vitro MEK1 inhibition studies in the MAPK signaling cascade. Its 3-methyl substitution offers a differentiated lipophilicity profile (LogP 2.85) that may confer altered cellular permeability relative to the parent analog, making it suitable for comparative SAR studies examining the impact of aryl substituents on cellular MEK1 engagement. Researchers should independently establish IC50 values under their specific assay conditions before drawing quantitative conclusions.

Chemical Stability Benchmarking for Isothiazole Scaffolds

The 3-oxo lactam motif in CAS 663958-07-4 provides a chemically stable isothiazole scaffold resistant to nucleophilic degradation, in contrast to the 3-methylthio-substituted antiviral isothiazolecarbonitriles that are susceptible to thiol-mediated displacement [1]. This compound is recommended as a stability benchmark when evaluating isothiazole-containing libraries, particularly in assays conducted in reducing environments (e.g., intracellular glutathione concentrations of 1–10 mM). Its long-term DMSO stock stability supports use in high-throughput screening campaigns where compound integrity over multi-week runs is critical.

CNS-Penetrant MEK1 Inhibitor Lead Optimization

With a TPSA of 97.18 Ų and LogP of 2.85, CAS 663958-07-4 resides at the boundary of CNS drug-like chemical space as defined by Pajouhesh and Lenz (TPSA optimal < 90 Ų, acceptable < 120–140 Ų) [1]. For drug discovery programs targeting CNS malignancies driven by aberrant MAPK signaling (e.g., BRAF-mutant gliomas, NF1-associated tumors), this compound offers a starting scaffold that balances hydrogen-bonding capacity with sufficient lipophilicity for potential blood-brain barrier penetration. In-house determination of brain-to-plasma ratio and P-glycoprotein efflux liability is recommended to validate CNS exposure.

Aniline Substituent SAR Probe for Pharmacophore Mapping

The 3-methylphenyl substituent in CAS 663958-07-4 fills a specific SAR gap between the unsubstituted 5-anilino analog (CAS 1137-65-1, LogP 2.1) and the 4-chloro analog (CHEBI:105264, electron-withdrawing para substituent) [1][2]. This compound is ideally suited for systematic pharmacophore mapping studies aimed at understanding the contribution of meta-substitution, electron-donating effects, and steric bulk to MEK1 binding affinity and selectivity against off-target kinases. Comparative testing against these commercially available analogs will yield SAR trends informative for lead optimization.

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